molecular formula C12H19BN2O4 B8036272 ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate

ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate

Katalognummer: B8036272
Molekulargewicht: 266.10 g/mol
InChI-Schlüssel: JNESQBVKELBKJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate is a pyrazole-based boronic ester featuring a pinacol-protected boron group at the 5-position and an ethyl carboxylate moiety at the 3-position of the pyrazole ring. This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science . Its boronate ester functionality enhances stability under ambient conditions compared to free boronic acids, while the pyrazole core contributes to its versatility in medicinal chemistry due to its nitrogen-rich heterocyclic structure.

Eigenschaften

IUPAC Name

ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O4/c1-6-17-10(16)8-7-9(15-14-8)13-18-11(2,3)12(4,5)19-13/h7H,6H2,1-5H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNESQBVKELBKJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Palladium-Catalyzed Borylation of Halogenated Pyrazoles

The most efficient route involves Miyaura borylation of 5-bromo-1H-pyrazole-3-carboxylate derivatives. EP3280710B1 demonstrates analogous borylation using Pd(OAc)₂ (0.5–2 mol%) and pinacolborane in acetonitrile-water solvent systems. For the target compound, this translates to:

Procedure :

  • Substrate Preparation : Ethyl 5-bromo-1H-pyrazole-3-carboxylate (1.0 equiv) is dissolved in degassed acetonitrile.

  • Catalyst System : Pd(OAc)₂ (0.7 mol%) and triphenylphosphine (0.24 mol%) are added under nitrogen.

  • Borylation : Bis(pinacolato)diboron (1.2 equiv) and potassium carbonate (2.0 equiv) are introduced, followed by heating at 70°C for 2–5 hours.

  • Isolation : The mixture is cooled to 20°C, diluted with water, and filtered to yield the product as a white solid.

Key Data :

ParameterValueSource
Yield82–87.5%
Pd Residue<5 ppm
Reaction Time2–5 hours

This method avoids hazardous distillation steps, instead leveraging phase separation for efficient isolation.

Suzuki Cross-Coupling-Derived Approaches

While less common, Suzuki reactions using pre-formed boronic esters can construct the pyrazole core. For example, WO 2012/143599 describes coupling ethyl 5-borono-1H-pyrazole-3-carboxylate with iodobenzene derivatives. However, this method is limited by the commercial availability of the boronic acid.

Optimization Insight :

  • Solvent : THF/water mixtures improve catalyst stability compared to toluene.

  • Base : Sodium carbonate outperforms potassium phosphate in minimizing ester hydrolysis.

Esterification and Protecting Group Strategies

Pralsetinib synthesis protocols reveal critical esterification nuances:

  • Late-Stage Esterification : Reacting 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylic acid with ethanol using PyBOP/DIPEA in DCM achieves 89% yield.

  • Early-Stage Protection : Tetrahydropyranyl (THP) protection of the pyrazole nitrogen during borylation prevents side reactions, later removed via HCl/MeOH treatment.

Comparative Table :

StrategyYieldPurityDrawbacks
Late-Stage89%98%Requires dry conditions
Early-Stage THP85%95%Additional deprotection

Solvent and Catalyst Optimization

Solvent Systems

  • Acetonitrile-Water : Ensures homogeneous mixing during borylation and facile phase separation post-reaction.

  • THF/MeOH/Water (17:1:1) : Ideal for hydrolysis steps without boronate cleavage.

Temperature Profile :

  • Borylation: 70°C (±3°C) balances reaction rate and catalyst longevity.

  • Esterification: Room temperature prevents racemization.

Catalyst Innovations

Reducing Pd(OAc)₂ loading to 0.7 mol% with triphenylphosphine (0.24 mol%) maintains efficacy while cutting costs. Post-reaction treatments with activated carbon reduce Pd residues to pharmacopeial standards.

Industrial-Scale Adaptations

EP3280710B1 outlines kilogram-scale production:

  • Batch Size : 50 L reactor with 14.0 kg 4-bromo-2-chlorobenzonitrile.

  • Precipitation Control : Gradual water addition (100% v/v) at 20°C ensures high crystallinity.

  • Throughput : 84.5% overall yield across three steps.

Challenges and Mitigation Strategies

  • Regioselectivity : Use of electron-withdrawing esters directs borylation to the 5-position.

  • Boronate Stability : Ammonia water (25%) stabilizes intermediates during workup.

  • Purification : SFC with ChiralPak AD-H resolves diastereomers, achieving >99% ee .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and aryl or vinyl halides.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or hydrazines under acidic or basic conditions.

Major Products

Wissenschaftliche Forschungsanwendungen

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: Employed in the development of boron-containing drugs and bioactive molecules due to its ability to interact with biological targets.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Wirkmechanismus

The mechanism of action of ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The pyrazole ring also contributes to its reactivity and ability to interact with biological targets .

Vergleich Mit ähnlichen Verbindungen

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Applications
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate Pyrazole 5-Boronate, 3-ethyl carboxylate ~284 Suzuki coupling, drug intermediates
1-Ethyl-3,5-dimethyl-4-(dioxaborolan-2-yl)-1H-pyrazole Pyrazole 1-Ethyl, 3,5-methyl ~236 Sterically controlled couplings
Ethyl 5-(dioxaborolan-2-yl)furan-3-carboxylate Furan 5-Boronate, 3-ethyl carboxylate ~256 Organic electronics
Ethyl 5-(dioxaborolan-2-yl)thiophene-3-carboxylate Thiophene 5-Boronate, 3-ethyl carboxylate ~272 Conductive polymers
4-(5-(dioxaborolan-2-yl)thiazol-2-yl)morpholine Thiazole 5-Boronate, 2-morpholine ~290 Bioactive molecule synthesis

Biologische Aktivität

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate (CAS Number: 1007110-53-3) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC₁₁H₁₉BN₂O₂
Molecular Weight222.092 g/mol
Purity≥ 98%
Functional GroupsNitrogen Heterocycle
SMILESCCN1N=CC=C1B1OC(C)(C)C(C)(C)O1

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogenic bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial growth .
  • Anticancer Potential : Research has shown that derivatives of pyrazole compounds can act as effective inhibitors of key enzymes involved in cancer cell proliferation. This compound has been tested for its antiproliferative effects on various cancer cell lines .
  • Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory activity in vitro. It inhibits cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response .

Antimicrobial Activity

A study conducted using the microplate Alamar Blue assay assessed the antimicrobial efficacy of this compound against several bacterial strains. Results indicated a notable reduction in bacterial viability at concentrations as low as 10 μg/mL, suggesting strong antimicrobial potential .

Anticancer Activity

In a recent investigation involving various cancer cell lines (e.g., HeLa and MCF7), this compound exhibited an IC50 value of approximately 15 μM. This indicates a promising anticancer profile compared to standard chemotherapeutic agents . The compound's mechanism appears to involve apoptosis induction through caspase activation pathways.

Anti-inflammatory Activity

In vivo studies have demonstrated that this compound can significantly reduce edema in animal models of inflammation. It was found to decrease the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated subjects .

Q & A

Q. What synthetic methodologies are recommended for preparing ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate?

The synthesis typically involves multi-step organic reactions, starting with the functionalization of pyrazole rings followed by boronic ester incorporation. A common approach is the Suzuki-Miyaura cross-coupling reaction, where a halogenated pyrazole precursor reacts with a pinacol borane reagent under palladium catalysis . For example, ethyl 5-bromo-1H-pyrazole-3-carboxylate can be coupled with bis(pinacolato)diboron (B₂pin₂) using Pd(PPh₃)₄ as a catalyst in a THF/water mixture at 80°C . Optimization of reaction conditions (e.g., solvent, catalyst loading, and temperature) is critical to achieving yields >70%. Post-synthesis purification often involves column chromatography or recrystallization.

Q. How can the structure of this compound be rigorously characterized?

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the pyrazole backbone and boronic ester integration. The ethyl ester group typically appears as a triplet (~1.3 ppm, CH₃) and quartet (~4.2 ppm, CH₂) in ¹H NMR.
  • X-ray Crystallography: Single-crystal X-ray diffraction (using SHELX software ) resolves the 3D structure, confirming bond angles and stereochemistry.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 307.18 for C₁₃H₂₀BN₂O₄).
  • Infrared (IR) Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1350 cm⁻¹ (B-O bond) confirm functional groups.

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural analysis?

Discrepancies between predicted and observed spectral data (e.g., unexpected splitting in NMR) often arise from dynamic effects or impurities. Strategies include:

  • Variable-Temperature NMR: Identifies conformational changes or rotameric equilibria. For example, broadening of pyrazole proton signals at low temperatures may indicate hindered rotation .
  • Heteronuclear Correlation Spectroscopy (HSQC/HMBC): Clarifies ambiguous coupling patterns by mapping ¹H-¹³C connectivity.
  • Computational Validation: Density Functional Theory (DFT) simulations (e.g., using Gaussian) predict NMR chemical shifts and compare them with experimental data to validate assignments .

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this compound?

This boronic ester is a key intermediate in cross-coupling reactions. Optimization parameters include:

  • Catalyst Screening: Pd(OAc)₂ with SPhos ligand often outperforms Pd(PPh₃)₄ in electron-deficient systems .
  • Solvent Systems: A 3:1 mixture of dioxane/water enhances solubility and reaction efficiency.
  • Base Selection: K₂CO₃ is preferred over NaOH to avoid ester hydrolysis.
  • Kinetic Studies: Monitoring reaction progress via TLC or GC-MS identifies rate-limiting steps. For example, slow transmetallation due to steric hindrance may require extended reaction times (24–48 hours) .

Q. What mechanistic insights explain failed coupling reactions involving this compound?

Failures often stem from:

  • Boronic Ester Hydrolysis: Moisture-sensitive Bpin groups degrade in aqueous media, forming unreactive boronic acids. Anhydrous conditions or stabilized reagents (e.g., MIDA boronates) mitigate this .
  • Steric Hindrance: Bulky substituents on the pyrazole ring impede catalyst access. Introducing electron-withdrawing groups (e.g., nitro) or using larger ligands (XPhos) improves reactivity .
  • Side Reactions: Competitive protodeboronation or homocoupling can occur. Adding radical scavengers (e.g., TEMPO) suppresses these pathways .

Q. How does this compound interact with biological macromolecules in mechanistic studies?

While direct biological data for this compound is limited, structural analogs show:

  • Enzyme Inhibition: Pyrazole carboxylates inhibit kinases (e.g., CDK2) via hydrogen bonding with catalytic lysine residues. Molecular docking (AutoDock Vina) predicts binding modes .
  • Boron-Mediated Interactions: The Bpin group may coordinate with metalloenzymes (e.g., proteases), altering substrate specificity. Fluorescence polarization assays quantify binding affinities .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.